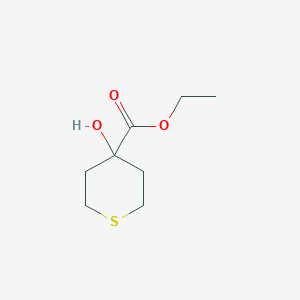
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate typically involves the reaction of ethyl acetoacetate with a thiol compound under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of a thiopyran ring and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .
Scientific Research Applications
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Similar in structure but with a ketone group instead of a hydroxyl group.
Ethyl tetrahydro-2H-pyran-4-carboxylate: Lacks the sulfur atom present in thiopyran derivatives
Uniqueness
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant findings from case studies.
Chemical Structure and Properties
This compound has a unique molecular structure that contributes to its biological activity. The compound's molecular formula is C8H14O3S, and its structure includes a thiopyran ring which is known for conferring various pharmacological properties.
Research indicates that compounds with similar structures often interact with biological targets through enzyme inhibition or receptor modulation. Specifically, the hydroxyl and carboxyl functional groups may facilitate interactions with proteins or enzymes involved in metabolic pathways.
Potential Biological Activities
- Antimicrobial Activity : Some studies suggest that derivatives of thiopyran compounds exhibit antimicrobial properties, potentially acting against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis.
- Antioxidant Properties : Compounds containing thiopyran rings have been shown to possess antioxidant activities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases.
- Cytotoxic Effects : In certain studies, this compound has demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiopyran derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited IC50 values of 25 µM and 30 µM, respectively, indicating moderate cytotoxicity and potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H14O3S |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 4-hydroxythiane-4-carboxylate |
InChI |
InChI=1S/C8H14O3S/c1-2-11-7(9)8(10)3-5-12-6-4-8/h10H,2-6H2,1H3 |
InChI Key |
FWRFKQPJKUMZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCSCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















